actinomycin D

Description

Properties

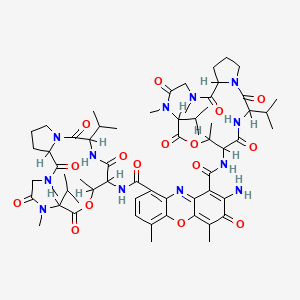

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJURFGZVJUQBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H86N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble at 50 °F (NTP, 1992), 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether., In water, 4.0X10+4 mg/L at 10 °C | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright red crystalline powder, Yellow lyophilized powder. /Cosmegen/ | |

CAS No. |

50-76-0 | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dactinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

467 to 469 °F (decomposes) (NTP, 1992), Melts between 245 and 248 dec C with decomposition. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | ACTINOMYCIN D | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Osol A, Hoover JE, eds; Remington's Pharmaceutical Sciences. 14th ed. Easton, PA: Mack Publishing Co p. 1166 (1970) | |

| Record name | DACTINOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of a New Era in Therapeutics: The Discovery and Origins of Actinomycin D

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycin (B1170597) D, a potent antitumor antibiotic, holds a significant place in the history of pharmacology as the first antibiotic isolated from an actinomycete. Its discovery in 1940 by Selman Waksman and his graduate student, H. Boyd Woodruff, at the New Jersey Agricultural Experiment Station, Rutgers University, marked a pivotal moment in the systematic screening of soil microorganisms for therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive technical overview of the discovery, origin, and initial characterization of Actinomycin D. It details the early experimental protocols for its isolation and purification and presents the initial findings on its biological activity. Furthermore, it delves into the molecular mechanism of action, including its role as a DNA intercalator and transcription inhibitor, and its impact on critical cellular signaling pathways such as p53-mediated apoptosis and cell cycle arrest.

Discovery and Origin

The discovery of Actinomycin D stemmed from Selman Waksman's pioneering research into the antagonistic interactions of soil microbes.[3] Waksman and Woodruff systematically screened various soil-dwelling actinomycetes for their ability to inhibit the growth of other microorganisms.[1][2] This led to the isolation of a novel species, initially named Actinomyces antibioticus, from a soil sample.[1][6] This organism was later reclassified as Streptomyces antibioticus. It was observed to produce a substance with potent bactericidal and bacteriostatic properties, which they named actinomycin.[1][6]

Initial studies revealed that the crude substance, a golden-yellow pigment, was highly effective against a broad spectrum of bacteria but also exhibited significant toxicity in animal models, which initially limited its therapeutic potential.[2][6]

Experimental Protocols: The Original Isolation and Characterization

The following protocols are based on the methodologies described by Waksman and Woodruff in their seminal 1941 publication, "Actinomyces antibioticus, a New Soil Organism Antagonistic to Pathogenic and Non-pathogenic Bacteria."

Isolation of the Producing Organism (Actinomyces antibioticus)

The initial isolation of the actinomycin-producing microorganism was achieved through a systematic screening of soil samples.

-

Soil Dilution and Plating:

-

A sample of fertile soil was suspended in sterile tap water.

-

Serial dilutions of the soil suspension were prepared.

-

Aliquots of the dilutions were plated onto agar (B569324) media suitable for the growth of actinomycetes.

-

-

Colony Selection and Pure Culture:

-

Plates were incubated until characteristic colonies of actinomycetes appeared.

-

Colonies exhibiting antagonistic properties (i.e., inhibiting the growth of nearby microorganisms) were selected.

-

Selected colonies were isolated and subcultured to obtain pure strains.

-

Production of Actinomycin

The production of the active substance was carried out through submerged fermentation of the isolated Actinomyces antibioticus.

-

Culture Medium: The organism was cultivated in a liquid medium containing glucose, peptone, and inorganic salts.

-

Fermentation:

-

The culture medium was inoculated with a spore suspension of Actinomyces antibioticus.

-

The culture was incubated at 28°C for 7 to 10 days with aeration.

-

The production of the active substance was monitored by observing the development of a characteristic yellow-orange pigment in the culture broth.

-

Extraction and Purification of Actinomycin

The active substance was extracted from both the mycelium and the culture filtrate.

-

Mycelial Extraction:

-

The mycelium was separated from the culture broth by filtration.

-

The mycelial mass was washed and then extracted with acetone (B3395972) or ethanol.

-

The solvent was evaporated to yield a crude, pigmented residue.

-

-

Filtrate Extraction:

-

The culture filtrate was acidified and then extracted with an organic solvent such as ether or chloroform.

-

The solvent phase, containing the active substance, was separated and evaporated.

-

-

Purification:

-

The crude extracts were combined and further purified by repeated solvent extractions and precipitation.

-

The final product was obtained as a bright orange-red crystalline powder.

-

Initial Characterization of Actinomycin

Waksman and Woodruff performed a series of experiments to characterize the physical, chemical, and biological properties of the isolated substance.

-

Solubility: The substance was found to be soluble in ether, chloroform, acetone, and alcohol, but only slightly soluble in water.

-

Chemical Nature: Early chemical tests suggested a complex organic nature, and it was later identified as a polypeptide-containing pigment.

-

Biological Activity: The antibacterial spectrum was determined by testing the purified substance against a variety of Gram-positive and Gram-negative bacteria.

Quantitative Data

The original 1941 publication by Waksman and Woodruff provided primarily qualitative data on the antibacterial activity of Actinomycin. The following tables summarize their findings and include more recent quantitative data for a comprehensive overview.

Table 1: Antibacterial Spectrum of Actinomycin (1941)

| Bacterial Species | Gram Stain | Growth Inhibition |

| Bacillus subtilis | Positive | +++ |

| Sarcina lutea | Positive | +++ |

| Mycobacterium tuberculosis | (Acid-fast) | ++ |

| Staphylococcus aureus | Positive | ++ |

| Escherichia coli | Negative | + |

| Pseudomonas aeruginosa | Negative | - |

(+++: Strong inhibition; ++: Moderate inhibition; +: Slight inhibition; -: No inhibition)

Table 2: Modern Quantitative Activity of Actinomycin D

| Cell Line/Organism | Assay | IC₅₀ / MIC | Citation |

| Aerodigestive Tract Cancer Cell Lines | Growth Inhibition | 0.021–2.96 nM | [7] |

| Methicillin-resistant S. aureus (MRSA) | MIC | 1 µg/mL | [8] |

| Methicillin-resistant S. aureus (MRSA) | MBC | 8 µg/mL | [8] |

| Staphylococcus aureus | MIC | 2 µg/mL | [9] |

| Staphylococcus aureus | MBC | 64 µg/mL | [9] |

(IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MBC: Minimum bactericidal concentration)

Mechanism of Action and Signaling Pathways

Actinomycin D exerts its potent cytotoxic effects primarily by acting as a transcription inhibitor.[10][11] Its mechanism involves the intercalation of its phenoxazone ring into the minor groove of double-stranded DNA, preferentially at GpC (guanine-cytosine) sequences.[10][12] This binding distorts the DNA helix and physically obstructs the movement of RNA polymerase, thereby preventing the elongation of the RNA chain.[10][12]

This inhibition of transcription leads to the downregulation of short-lived proteins, including those essential for cell cycle progression and survival. Consequently, Actinomycin D can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis.[13][14][15][16]

Signaling Pathways

The primary mechanism of Actinomycin D is the direct inhibition of RNA synthesis.

References

- 1. Streptomyces antibioticus - Wikipedia [en.wikipedia.org]

- 2. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Waksman and Woodruff 1941 were responsible for the class 12 biology CBSE [vedantu.com]

- 5. Selman Waksman - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Details of Actinomycin D-Treated MRSA Revealed via High-Dimensional Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-Omics Analysis Reveals Anti-Staphylococcus aureus Activity of Actinomycin D Originating from Streptomyces parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. youtube.com [youtube.com]

- 12. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Actinomycin D in Transcription

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the transcriptional inhibitory effects of Actinomycin (B1170597) D. It includes quantitative data on its efficacy, detailed experimental protocols to study its activity, and visualizations of the key signaling pathways and experimental workflows involved.

Core Mechanism of Action: DNA Intercalation and Transcription Elongation Blockade

Actinomycin D is a potent polypeptide antibiotic that functions as a highly effective inhibitor of transcription in both prokaryotic and eukaryotic cells.[1] Its primary mechanism of action involves the stable intercalation of its planar phenoxazone ring into double-stranded DNA.[2] This insertion preferentially occurs at GpC (guanine-cytosine) sequences, where the two cyclic pentapeptide side chains of the molecule extend into the minor groove of the DNA helix.[3]

This binding event induces significant conformational changes in the DNA structure, including unwinding and bending, which physically obstructs the progression of RNA polymerase along the DNA template.[1][3] By preventing the elongation of the nascent RNA chain, Actinomycin D effectively halts transcription.[2] This leads to a rapid depletion of short-lived mRNAs and subsequent inhibition of protein synthesis, ultimately triggering cellular stress responses and, in many cases, apoptosis.[4]

Quantitative Data on Actinomycin D Activity

The inhibitory effects of Actinomycin D can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against different RNA polymerases and the dissociation constant (Kd) for its interaction with DNA.

Table 1: IC50 Values of Actinomycin D for RNA Polymerases

| RNA Polymerase | Organism/System | IC50 | Reference |

| RNA Polymerase I | Eukaryotic cells | ~0.05 µg/mL | [5] |

| RNA Polymerase II | Eukaryotic cells | ~0.5 µg/mL | [5] |

| RNA Polymerase III | Eukaryotic cells | ~5 µg/mL | [5] |

| RNA Polymerase II | Rat Liver (in vivo) | 42% inhibition at 250 µ g/100g | [6] |

Table 2: IC50 Values of Actinomycin D for Cell Viability

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Lung Carcinoma | 0.000201 µM (48 hrs) | [7] |

| PC3 | Prostate Cancer | 0.000276 µM (48 hrs) | [7] |

| A2780 | Ovarian Cancer | 0.0017 µM | [7] |

| Aerodigestive Tract Cancers | Various | 0.021–2.96 nM | [4] |

Table 3: Dissociation Constants (Kd) of Actinomycin D for DNA

| DNA Sequence/Condition | Kd | Reference |

| T:T mismatch duplex (in combination with Echinomycin) | 0.18 ± 0.02 µM | [8] |

| T:C mismatch duplex (in combination with Echinomycin) | 1.22 ± 0.06 µM | [8] |

| General DNA duplexes (titrated separately) | 2.24 ± 0.31 µM to 3.69 ± 0.32 µM | [8] |

Key Signaling Pathways Affected by Actinomycin D

Actinomycin D-induced transcriptional arrest triggers several downstream signaling cascades, most notably the p53 and MAPK/AKT pathways.

p53 Signaling Pathway

Transcriptional inhibition by Actinomycin D is a potent inducer of cellular stress, leading to the stabilization and activation of the tumor suppressor protein p53.[1][9] Activated p53 can then transcriptionally regulate its target genes to induce cell cycle arrest, apoptosis, or senescence.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Molecular Target of Actinomycin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinomycin (B1170597) D, a potent antibiotic and antineoplastic agent, exerts its biological effects primarily by targeting double-stranded DNA. This document provides a comprehensive overview of the molecular interactions between actinomycin D and its DNA target. It delves into the mechanistic details of this interaction, presents quantitative binding and inhibition data, outlines key experimental protocols for studying these interactions, and provides visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in oncology, molecular biology, and drug development.

The Primary Molecular Target: Double-Stranded DNA

The principal molecular target of actinomycin D is double-stranded DNA (dsDNA).[1][2] Its mechanism of action is multifaceted, involving both intercalation and minor groove binding, which collectively disrupt essential cellular processes such as transcription and, to a lesser extent, DNA replication.

Mechanism of Action: Intercalation and Minor Groove Binding

Actinomycin D possesses a unique chemical structure consisting of a planar phenoxazone ring system and two cyclic pentapeptide side chains.[3] This architecture is crucial for its interaction with DNA. The planar phenoxazone ring intercalates, or inserts itself, between adjacent base pairs of the DNA double helix.[3][4] This intercalation preferentially occurs at 5'-GpC-3' sequences.[5][6]

Following intercalation of the phenoxazone ring, the two cyclic pentapeptide side chains of actinomycin D extend into the minor groove of the DNA helix.[3] These side chains form specific hydrogen bonds with the guanine (B1146940) bases of the GpC step, further stabilizing the drug-DNA complex.[7] This dual mode of binding—intercalation and minor groove interaction—results in a highly stable complex that significantly distorts the DNA structure.[8] The DNA helix is unwound and bent at the site of binding, creating a physical impediment to the progression of enzymes that utilize DNA as a template.[8]

Inhibition of Transcription

The primary consequence of actinomycin D binding to DNA is the potent inhibition of transcription.[2][9] The stable actinomycin D-DNA complex acts as a roadblock for RNA polymerase, preventing the elongation of the nascent RNA chain.[4][10] This inhibitory effect is observed in both prokaryotic and eukaryotic cells.[2] While actinomycin D can inhibit all three eukaryotic RNA polymerases, it exhibits a particular potency against RNA polymerase I, which is responsible for the synthesis of ribosomal RNA.

The sensitivity of transcription to actinomycin D inhibition is also dependent on the transcriptional activity of the gene. Highly transcribed genes, with densely packed RNA polymerase molecules, are more susceptible to inhibition.[11] The binding of a single actinomycin D molecule can cause a "traffic jam" of polymerases, leading to a more pronounced inhibition of transcription initiation and elongation.[11]

Secondary Molecular Targets and Mechanisms

While dsDNA is the primary target, emerging research has identified other molecular interactions that contribute to the biological activity of actinomycin D.

G-Quadruplex DNA

Recent studies have demonstrated that actinomycin D can also bind to G-quadruplex structures in DNA.[8][12] G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, such as those found in the promoter regions of oncogenes like c-Myc.[8][13] By binding to and stabilizing these G-quadruplex structures, actinomycin D can repress the transcription of these oncogenes, contributing to its anticancer activity.[8] The interaction is thought to involve end-stacking of the phenoxazone ring on the terminal G-tetrad of the quadruplex.[12]

Interference with Topoisomerase II

Actinomycin D has also been shown to interfere with the function of topoisomerase II, an enzyme that resolves DNA tangles and supercoils.[4] This interference further contributes to the disruption of DNA replication and transcription.

Quantitative Data

The interaction of actinomycin D with DNA and its inhibitory effects have been quantified in numerous studies. The following tables summarize key binding affinity and inhibitory concentration data.

| Interaction | Sequence/Context | Binding Constant (Ka) | Dissociation Constant (Kd) | Reference |

| Actinomycin D - dsDNA | 5'-TGCT-3' | 6.4 x 10⁶ M⁻¹ | - | [14] |

| Actinomycin D - dsDNA | 5'-pdG-dC-3' | 1.7 x 10⁷ M⁻² (cooperative) | - | [15] |

| Actinomycin D - dsDNA | T:T mismatch | - | 2.24 ± 0.31 µM | [16] |

| Actinomycin D - G-Quadruplex | Human Telomeric (Na⁺) | 2.1 x 10⁵ M⁻¹ | - | [9] |

| Actinomycin D - G-Quadruplex | Human Telomeric (K⁺) | 2.3 x 10⁵ M⁻¹ | - | [9] |

| Process Inhibited | Cell Line/System | IC50 | Reference |

| RNA Synthesis | K562 cells | 60 ng/mL | [3] |

| DNA Repair | - | 0.42 µM | [17] |

| Cell Growth (Clonogenic Assay) | Ba/F3 (Bcr-Abl positive) | 1-2 ng/mL | [3] |

Experimental Protocols

The study of actinomycin D's interaction with its molecular target utilizes a range of biophysical and molecular biology techniques. Detailed methodologies for key experiments are outlined below.

DNase I Footprinting

Principle: This technique is used to identify the specific binding site of a ligand on a DNA molecule. The DNA is end-labeled with a radioactive or fluorescent tag. In the presence of the ligand (actinomycin D), the DNA is partially digested with DNase I. The ligand protects the DNA from cleavage at its binding site. When the digestion products are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel with no bands.

Methodology:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one end (e.g., using ³²P).

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of actinomycin D in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂, 0.1 mM DTT) for a sufficient time to reach equilibrium (e.g., 3 hours at 22°C).[18]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 30 seconds) to achieve partial digestion.[18]

-

Reaction Termination and Purification: The digestion is stopped by adding a solution containing a chelating agent (e.g., EDTA). The DNA fragments are then purified, typically by phenol-chloroform extraction and ethanol (B145695) precipitation.[18]

-

Gel Electrophoresis and Autoradiography: The purified DNA fragments are separated on a high-resolution denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film to visualize the radioactive bands. The footprint region, where actinomycin D was bound, will show a clearing of bands compared to a control lane without the drug.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is used to detect the binding of a protein or small molecule to a DNA fragment. The principle is based on the fact that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shifted" band.

Methodology:

-

Probe Preparation: A short DNA oligonucleotide containing the putative binding site for actinomycin D is labeled with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with varying concentrations of actinomycin D in a binding buffer. A typical binding buffer might contain Tris-HCl, KCl, MgCl₂, DTT, and a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.

-

Non-Denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel. The electrophoresis is carried out at a low temperature to maintain the integrity of the DNA-drug complex.

-

Detection: The gel is dried (for radioactive probes) and exposed to X-ray film or scanned (for fluorescent probes). The appearance of a band with slower mobility in the presence of actinomycin D indicates the formation of a DNA-drug complex.

mRNA Stability Assay

Principle: This assay measures the decay rate (half-life) of a specific mRNA molecule. Transcription is abruptly halted using actinomycin D, and the amount of the target mRNA remaining at various time points is quantified. This provides insight into the post-transcriptional regulation of gene expression.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to the desired confluency. A "time zero" sample is collected before the addition of actinomycin D. The remaining cells are then treated with a final concentration of actinomycin D (e.g., 10 µg/mL) to inhibit transcription.[19]

-

Time-Course Sample Collection: Cell samples are collected at various time points after the addition of actinomycin D (e.g., 1, 2, 4, 6, and 8 hours).[19]

-

RNA Extraction: Total RNA is extracted from the cell samples at each time point using a standard method (e.g., TRI Reagent).[19]

-

Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. cDNA is then synthesized from the RNA using reverse transcriptase. The abundance of the target mRNA at each time point is quantified by qPCR using gene-specific primers.[19]

-

Data Analysis: The relative amount of the target mRNA at each time point is normalized to the "time zero" sample. The mRNA half-life is then calculated by plotting the relative mRNA abundance against time and fitting the data to an exponential decay curve.

Visualizations

The following diagrams illustrate the molecular mechanism of actinomycin D and a typical experimental workflow.

Caption: Molecular mechanism of actinomycin D's interaction with DNA.

Caption: Experimental workflow for an mRNA stability assay using actinomycin D.

Conclusion

Actinomycin D's primary molecular target is double-stranded DNA, where it intercalates its phenoxazone ring and binds its cyclic peptides to the minor groove, preferentially at GpC sequences. This interaction physically obstructs RNA polymerase, leading to a potent inhibition of transcription. Furthermore, its ability to bind and stabilize G-quadruplex structures in oncogene promoters presents a novel mechanism for its anticancer effects. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of actinomycin D and develop novel therapeutic strategies based on its interaction with DNA.

References

- 1. Binding of actinomycin D to DNA: evidence for a nonclassical high-affinity binding mode that does not require GpC sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DNase I footprinting of small molecule binding sites on DNA. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of Actinomycin D with Human Telomeric G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of actinomycin D with human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Association of Actinomycin D and Deoxyribodinucleotides as a Model for Binding of the Drug to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Actinomycin D: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinomycin D, also known as Dactinomycin, is a potent polypeptide antibiotic first isolated from Streptomyces parvulus.[1][2] Renowned for its profound antitumor properties, it was the first antibiotic demonstrated to possess anti-cancer activity and was approved for medical use in the United States in 1964.[1][3] This guide provides a comprehensive technical overview of Actinomycin D, detailing its molecular structure, multifaceted mechanism of action, and key quantitative parameters. Furthermore, it supplies detailed protocols for essential experimental assays used to investigate its activity and delineates the primary signaling pathways it modulates. This document is intended to serve as a critical resource for professionals engaged in cancer research and therapeutic development.

Molecular Structure

Actinomycin D is a complex chromopeptide lactone. Its structure is characterized by a planar, electron-deficient phenoxazinone chromophore (2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid) to which two identical cyclic pentapeptide lactone rings are attached.[3][4][5]

-

Chromophore: The planar tricyclic phenoxazone ring is the key intercalating moiety of the molecule.[5]

-

Cyclic Pentapeptide Lactones: Each pentapeptide ring consists of the amino acids L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and L-N-methylvaline.[3][6] These bulky rings are crucial for the stability and sequence specificity of the DNA-drug complex, residing in the minor groove of the DNA helix upon intercalation of the chromophore.[5][7][8]

The unique arrangement of the chromophore and its peptide side chains dictates the molecule's specific and high-affinity binding to double-stranded DNA.[4]

Mechanism of Action and Biological Function

Actinomycin D's primary biological activity stems from its ability to interfere with DNA-dependent cellular processes. Its mechanism is multifaceted, involving direct DNA binding, potent inhibition of transcription, and the induction of programmed cell death (apoptosis).

DNA Intercalation and Transcription Inhibition

The core mechanism of Actinomycin D is the intercalation of its phenoxazone ring into double-stranded DNA.[9][10] This process exhibits a strong preference for Guanine-Cytosine (G-C) rich sequences, specifically inserting itself between adjacent GpC steps.[7][11][12]

Upon intercalation, the two cyclic pentapeptide lactones are positioned in the minor groove of the DNA, forming a stable complex that significantly distorts the DNA helix.[5][7][8] This physical obstruction and structural deformation of the DNA template effectively blocks the progression of RNA polymerase, thereby inhibiting the elongation of the RNA chain.[3][4][13] This potent inhibition of transcription is the primary basis for its cytotoxic effects.[14] While it can inhibit all three RNA polymerases, RNA polymerase I (rRNA transcription) is the most sensitive.[15]

Induction of Apoptosis

By halting transcription, Actinomycin D prevents the synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1), shifting the cellular balance towards programmed cell death.[16][17] This triggers the intrinsic (mitochondrial) pathway of apoptosis. In some cellular contexts, it can also activate the extrinsic pathway of apoptosis.[18] Studies have shown that Actinomycin D can induce apoptosis in a p53-independent manner and can activate the JNK/SAPK signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax.[17][19] Another identified mechanism involves the activation of RNase L, which promotes a caspase-dependent cascade leading to DNA damage and apoptosis.[20]

Other Mechanisms

Beyond transcription inhibition, Actinomycin D has been reported to interfere with the function of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[10] It has also been shown to bind to and stabilize G-quadruplex structures, particularly in oncogene promoters like c-Myc, leading to the repression of gene expression through this alternative mechanism.[21]

Quantitative Data

The efficacy and binding affinity of Actinomycin D have been quantified across various cell lines and DNA sequences.

Table 1: IC50 Values of Actinomycin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Incubation Time | Reference |

| K562 | Chronic Myelogenous Leukemia | 60 ng/mL (RNA synthesis) | 3 hours | [22] |

| Ovarian/Placental Lines (Avg) | Gynecologic Cancers | 0.78 µM | Not Specified | |

| A2780 | Ovarian Cancer | 0.0017 µM | Not Specified | [23] |

| A549 | Lung Carcinoma | 0.000201 µM | 48 hours | [23] |

| PC3 | Prostate Cancer | 0.000276 µM | 48 hours | [23] |

| Various | Aerodigestive Tract Cancers | 0.027 - 3.72 ng/mL | Not Specified | [24] |

| PANC-1 | Pancreatic Cancer | 1-100 ng/mL (induces apoptosis) | 24-96 hours | [25][26] |

| CLL Cells | Chronic Lymphocytic Leukemia | 0.02-0.08 µM | 48 hours | [25] |

Table 2: DNA Binding Constants of Actinomycin D

| DNA Sequence (5' to 3') | Binding Constant (K, M⁻¹) | Method | Reference |

| TGCT | 6.4 x 10⁶ | DNase I Footprinting | [11] |

| GGC sites (weak) | ~6.4 x 10⁵ | DNase I Footprinting | [11] |

| CCG / CCC (non-GC) | Comparable to weak GGC sites | DNase I Footprinting | [11] |

Key Experimental Protocols

Investigating the effects of Actinomycin D requires a suite of robust molecular and cellular biology techniques. Detailed protocols for the most critical assays are provided below.

Transcription Inhibition Assay (mRNA Half-life)

This protocol measures the decay rate of a specific mRNA transcript after halting global transcription with Actinomycin D.[20]

Methodology:

-

Cell Culture: Seed cells in a 6-well plate (in replicates for each time point) and grow to desired confluency (typically 70-80%).

-

Time Point Zero (t=0): Harvest the first set of cells before treatment. This serves as the baseline control.

-

Actinomycin D Treatment: Add Actinomycin D to the remaining wells to a final concentration of 5-10 µg/mL. Gently swirl the plates to ensure even distribution.

-

Time-Course Harvest: Harvest cells at subsequent time points (e.g., 1, 2, 4, 6, 8 hours) after the addition of Actinomycin D. For each time point, wash cells with cold PBS, lyse them directly in the well using a suitable lysis buffer (e.g., TRI Reagent), and store at -80°C.

-

RNA Extraction: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction or a column-based kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis:

-

Calculate the relative mRNA abundance for each time point using the ΔΔCt method, normalizing to the housekeeping gene and the t=0 sample.

-

Plot the relative mRNA abundance versus time on a semi-log graph.

-

Fit a one-phase exponential decay curve to the data to calculate the mRNA half-life (t₁/₂).

-

Apoptosis Assay (Annexin V & 7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14][19]

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and induce apoptosis by treating with an appropriate concentration of Actinomycin D for a specified duration (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting:

-

For suspension cells: Gently collect cells into a centrifuge tube.

-

For adherent cells: Collect the culture medium (containing floating apoptotic cells), wash the adherent layer with PBS, and then detach the adherent cells using trypsin. Combine the detached cells with the collected medium.

-

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

-

Add 5 µL of FITC-conjugated (or other fluorophore) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) staining solution.

-

Gently vortex the tube.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V negative / 7-AAD negative

-

Early apoptotic cells: Annexin V positive / 7-AAD negative

-

Late apoptotic/necrotic cells: Annexin V positive / 7-AAD positive

-

DNA Footprinting (DNase I)

This technique identifies the specific DNA sequence where a ligand like Actinomycin D binds by protecting it from enzymatic cleavage.[5][8]

Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment (100-300 bp) containing the putative binding site.

-

End-label one strand of the DNA fragment with a radioactive (³²P) or fluorescent tag.

-

Purify the end-labeled probe.

-

-

Binding Reaction:

-

In separate tubes, incubate a fixed amount of the labeled DNA probe with increasing concentrations of Actinomycin D. Include a no-drug control.

-

Allow the binding reaction to equilibrate for at least 30 minutes at room temperature in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂).

-

-

DNase I Digestion:

-

Add a dilute solution of DNase I to each reaction tube. The concentration of DNase I should be pre-titrated to achieve, on average, only one cut per DNA molecule.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination: Stop the digestion by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Analysis:

-

Purify the DNA fragments.

-

Denature the DNA fragments by heating and run them on a high-resolution denaturing polyacrylamide gel (sequencing gel).

-

Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging.

-

-

Interpretation: The DNA region where Actinomycin D is bound will be protected from DNase I cleavage, resulting in a "footprint"—a gap in the ladder of DNA fragments compared to the no-drug control lane. This gap reveals the precise binding site.

Visualization of Pathways and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanism of Actinomycin D-induced apoptosis.

Experimental Workflows

Caption: Experimental workflow for Annexin V/7-AAD apoptosis assay.

Caption: Workflow for mRNA half-life determination via transcription inhibition.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

- 12. DNase I footprinting [gene.mie-u.ac.jp]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Annexin V-PE Kit Protocol [hellobio.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. scispace.com [scispace.com]

- 21. research.monash.edu [research.monash.edu]

- 22. Nuclear Run On Transcription Assay [protocols.io]

- 23. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]

- 24. researchgate.net [researchgate.net]

- 25. interchim.fr [interchim.fr]

- 26. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

An In-depth Technical Guide to the Interaction of Actinomycin D with DNA G-Quadruplexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of actinomycin (B1170597) D to DNA G-quadruplex structures. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the core interaction, including quantitative binding data, experimental methodologies, and the molecular consequences of this binding.

Executive Summary

Actinomycin D, a well-known anticancer agent, has been traditionally recognized for its interaction with duplex DNA. However, a growing body of evidence highlights its significant affinity for and stabilization of G-quadruplex DNA structures. These four-stranded secondary structures, formed in guanine-rich regions of the genome, are implicated in the regulation of key cellular processes, including transcription and telomere maintenance. The binding of actinomycin D to G-quadruplexes, particularly in the promoter regions of oncogenes like c-myc and in human telomeric repeats, presents a novel mechanistic facet of its anticancer activity. This guide delves into the specifics of this interaction, offering a valuable resource for leveraging this knowledge in therapeutic design and development.

Quantitative Data on Actinomycin D and G-Quadruplex Binding

The interaction between actinomycin D and G-quadruplex DNA has been characterized by various biophysical techniques, yielding valuable quantitative data. These data are crucial for understanding the affinity, stoichiometry, and thermodynamics of the binding event.

Binding Affinity and Stoichiometry

The binding affinity of actinomycin D for G-quadruplexes is typically in the micromolar range, indicating a strong interaction. The stoichiometry of this binding is a subject of interest, with evidence suggesting different binding modes.

| G-Quadruplex Target | Cation | Technique | Binding Constant (K_a) (M⁻¹) | Stoichiometry (Drug:Quadruplex) | Reference |

| Human Telomeric (22-mer) | Na⁺ | ITC | 2.1 x 10⁵ | ~0.5 (suggesting a 2:1 complex of quadruplex to drug) | [1] |

| Human Telomeric (22-mer) | K⁺ | ITC | 2.3 x 10⁵ | ~0.5 (suggesting a 2:1 complex of quadruplex to drug) | [1] |

| c-myc promoter (27-nt) | K⁺ | Spectrofluorometry | 1.34 x 10⁵ | Not explicitly stated | [2] |

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) has been instrumental in elucidating the thermodynamic drivers of the actinomycin D-G-quadruplex interaction. The binding is predominantly enthalpically driven.

| G-Quadruplex Target | Cation | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| Human Telomeric (22-mer) | Na⁺ | -7.3 | 0.0 | -7.3 | [1] |

| Human Telomeric (22-mer) | K⁺ | -6.7 | 0.6 | -7.3 | [1] |

G-Quadruplex Stabilization

Actinomycin D binding leads to a significant thermal stabilization of G-quadruplex structures, which is a key indicator of its potential to interfere with biological processes involving the resolution of these structures.

| G-Quadruplex Target | Cation | Free T_m (°C) | Bound T_m (°C) | ΔT_m (°C) | Reference |

| Human Telomeric (22-mer) | Na⁺ | 60 | 79 | 19 | [1][3] |

| Human Telomeric (22-mer) | K⁺ | 68 | 79 | 11 | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of actinomycin D and G-quadruplex interactions. The following protocols are synthesized from established research.[1][2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Objective: To determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of actinomycin D binding to a G-quadruplex.

Materials:

-

Microcalorimeter (e.g., MicroCal VP-ITC)

-

Purified G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5′-AGGGTTAGGGTTAGGGTTAGGG-3′)

-

Actinomycin D

-

Appropriate buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0)

-

Syringes for injection and cell loading

-

Degasser

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex DNA in the chosen buffer. To ensure proper folding, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

-

Prepare a stock solution of actinomycin D in the same buffer. The concentration of actinomycin D should be approximately 10-20 times that of the G-quadruplex DNA.

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300 rpm).

-

Set the injection parameters: typically 20-30 injections of 5-10 µL each, with a spacing of 180-240 seconds between injections to allow for re-equilibration.

-

-

Experiment Execution:

-

Load the G-quadruplex solution into the sample cell.

-

Load the actinomycin D solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip and to account for initial mixing effects; this data point is typically discarded during analysis.

-

Initiate the titration run.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of actinomycin D to G-quadruplex.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using software like Origin to extract the thermodynamic parameters (K_a, n, ΔH).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in the G-quadruplex DNA upon ligand binding.

Objective: To assess structural changes in the G-quadruplex upon binding of actinomycin D and to observe any induced CD signals from the ligand.

Materials:

-

CD Spectrophotometer (e.g., AVIV 400)

-

Quartz cuvettes (e.g., 1 cm path length)

-

Purified and folded G-quadruplex DNA

-

Actinomycin D solution

-

Experimental buffer

Protocol:

-

Sample Preparation:

-

Prepare a solution of the folded G-quadruplex DNA in the buffer at a suitable concentration (e.g., 4 µM).

-

-

Instrument Setup:

-

Set the wavelength range for scanning (e.g., 220-350 nm for DNA conformation and 350-500 nm for induced ligand signals).

-

Set the scanning parameters: bandwidth (e.g., 1 nm), step resolution (e.g., 1 nm), and averaging time (e.g., 1 s).

-

-

Titration Experiment:

-

Record the CD spectrum of the G-quadruplex DNA solution alone.

-

Perform sequential additions of small aliquots of the actinomycin D stock solution to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a set time (e.g., 5-10 minutes) before recording the spectrum.

-

Correct each spectrum for buffer and free actinomycin D contributions.

-

-

Data Analysis:

-

Analyze the changes in the CD spectrum of the G-quadruplex. A shift in the peaks or a change in ellipticity indicates a conformational change.

-

Examine the longer wavelength region for induced CD signals. Actinomycin D itself is not chiral, but upon binding to the chiral G-quadruplex, it can exhibit an induced CD signal, providing information about the binding mode (e.g., end-stacking vs. intercalation).[1]

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of the G-quadruplex in the presence and absence of actinomycin D.

Objective: To measure the change in the melting temperature (ΔT_m) of the G-quadruplex upon actinomycin D binding.

Materials:

-

Differential Scanning Calorimeter (e.g., MicroCal VP-DSC)

-

Purified and folded G-quadruplex DNA

-

Actinomycin D solution

-

Experimental buffer

Protocol:

-

Sample Preparation:

-

Prepare samples of the G-quadruplex DNA alone and the G-quadruplex DNA saturated with actinomycin D in the experimental buffer.

-

Prepare a matching buffer blank.

-

Degas all solutions.

-

-

Instrument Setup:

-

Set the temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/min).

-

-

Experiment Execution:

-

Load the sample into the sample cell and the buffer blank into the reference cell.

-

Perform an initial scan to equilibrate the system.

-

Run the temperature scan and record the differential heat capacity.

-

Repeat the scan for the G-quadruplex-actinomycin D complex.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scans.

-

The peak of the resulting thermogram corresponds to the melting temperature (T_m).

-

Calculate the ΔT_m by subtracting the T_m of the free G-quadruplex from the T_m of the complex.

-

Molecular Pathways and Experimental Visualization

The binding of actinomycin D to G-quadruplexes has significant biological implications, primarily through the stabilization of these structures and the subsequent inhibition of transcription.

Mechanism of Action: Transcriptional Repression

G-quadruplex structures in promoter regions, such as that of the c-myc oncogene, can act as regulatory elements. The formation of these structures can repress transcription. Actinomycin D binds to and stabilizes these G-quadruplexes, effectively locking them in a transcriptionally silent state. This leads to the downregulation of the corresponding gene expression, contributing to the drug's anticancer effects.[4][5]

Caption: Actinomycin D binding to and stabilizing a c-myc promoter G-quadruplex, leading to transcriptional repression.

General Experimental Workflow

The study of actinomycin D and G-quadruplex interactions follows a logical progression of biophysical experiments to build a comprehensive understanding of the binding event.

Caption: A typical experimental workflow for characterizing the interaction between a small molecule and a G-quadruplex.

Conclusion and Future Directions

The interaction of actinomycin D with G-quadruplex DNA is a critical aspect of its mechanism of action and provides a foundation for the development of new anticancer therapeutics. The data and protocols presented in this guide offer a robust starting point for researchers in this field. Future research should focus on elucidating the structural basis of this interaction at high resolution, exploring the selectivity of actinomycin D for different G-quadruplex topologies, and designing novel derivatives with enhanced affinity and specificity for G-quadruplex targets. A deeper understanding of these interactions will undoubtedly pave the way for the next generation of G-quadruplex-targeting drugs.

References

- 1. Interactions of Actinomycin D with Human Telomeric G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Interactions of actinomycin D with human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies of Actinomycin D in Microbiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycin (B1170597) D, a chromopeptide antibiotic, holds a significant place in the history of microbiology and pharmacology. First isolated in 1940, it was one of the earliest antibiotics discovered from a microbial source and the first from an actinomycete.[1][2] While its high toxicity limited its widespread use as an antibacterial agent in humans, its potent biological activity paved the way for its use as a valuable tool in molecular biology and as a chemotherapeutic agent.[2][3] This technical guide provides an in-depth look at the seminal early studies of actinomycin D, focusing on its discovery, antimicrobial properties, and the initial understanding of its mechanism of action.

Discovery and Initial Isolation

Actinomycin was discovered in 1940 by Selman Waksman and his graduate student, H. Boyd Woodruff, at the New Jersey Agricultural Experiment Station.[1][2][4] Their systematic screening of soil microbes for antimicrobial properties led them to an actinomycete, initially named Actinomyces antibioticus, which produced a potent bactericidal and bacteriostatic substance.[4][5] This substance, which they named actinomycin, was found to be a complex of related compounds, with the most active fraction being a bright red, alcohol-soluble substance later designated as Actinomycin A.[3][5] Further fractionation using petroleum ether separated it into two components: the orange-red Actinomycin A and the colorless Actinomycin B. Actinomycin A demonstrated strong bacteriostatic and bactericidal properties, while Actinomycin B was only bactericidal.[4] The component that is now widely known and utilized is Actinomycin D.

The pioneering work of Waksman and Woodruff laid the foundation for the discovery of numerous other antibiotics from actinomycetes, fundamentally changing the landscape of medicine.[6]

Early Antimicrobial Activity

Early studies demonstrated that actinomycin exhibited a broad spectrum of activity, being particularly effective against Gram-positive bacteria.[5][7] Gram-negative bacteria were found to be significantly less sensitive, requiring much higher concentrations for inhibition.[5]

Quantitative Data on Bacteriostatic Action

The following table summarizes the bacteriostatic effect of Actinomycin A against a range of bacteria as determined in early studies. The data is presented as the minimum concentration of Actinomycin A required to inhibit bacterial growth in an agar (B569324) medium.

| Test Organism | Gram Stain | Bacteriostatic Concentration (mg/L) |

| Sarcina lutea | Positive | 0.01 |

| Bacillus mycoides | Positive | 0.02 |

| Bacillus subtilis | Positive | 0.05 |

| Mycobacterium phlei | Positive (Acid-fast) | 0.1 |

| Escherichia coli | Negative | > 200 |

| Pseudomonas aeruginosa | Negative | > 200 |

| Azotobacter chroococcum | Negative | 100 |

Data sourced from Waksman and Woodruff, 1941.[5]

Experimental Protocols

The early investigations into the antimicrobial properties of actinomycin relied on meticulous and now-classic microbiological techniques.

Method for Determining Bacteriostatic Action

The primary method used to quantify the bacteriostatic activity of actinomycin was the agar dilution method.[5]

-

Preparation of Actinomycin Solution: A stock solution of Actinomycin A was prepared in alcohol. This stock was then diluted with sterile distilled water to achieve the desired concentrations.[5]

-

Preparation of Agar Plates: A standard nutrient agar medium was prepared and sterilized. While the agar was still molten (at approximately 45-50°C), the various dilutions of the actinomycin solution were added to different batches of the agar to achieve the final desired concentrations.

-

Inoculation: The surface of the solidified agar plates containing different concentrations of actinomycin was then inoculated with a suspension of the test bacteria.

-

Incubation: The inoculated plates were incubated at an optimal temperature for the growth of the test organism (e.g., 37°C for most bacteria).

-

Observation: After a suitable incubation period (typically 24-48 hours), the plates were examined for bacterial growth. The lowest concentration of actinomycin that completely inhibited visible growth was recorded as the bacteriostatic concentration.[5]

Early Understanding of the Mechanism of Action

From its initial discovery, it was evident that actinomycin possessed a powerful inhibitory effect on microbial growth. While the precise molecular mechanisms were not fully elucidated until later, early research provided crucial insights. The primary mechanism of action of actinomycin D is the inhibition of transcription.[8] It achieves this by intercalating into the DNA double helix, specifically at guanine-cytosine (G-C) rich regions. This binding physically obstructs the progression of RNA polymerase, thereby preventing the synthesis of RNA.[8]

This fundamental understanding of actinomycin D's ability to halt RNA synthesis made it an invaluable tool for subsequent research in molecular biology to study transcription-dependent processes.

Visualizing the Inhibition of Transcription

The following diagram illustrates the early conceptual understanding of how Actinomycin D inhibits transcription.

Caption: Early model of Actinomycin D's mechanism of action.

Toxicity: A Major Limitation

A significant finding in the early studies of actinomycin was its high toxicity to animals.[3] This toxicity was a major impediment to its development as a systemic antibacterial agent in humans. The potent cytotoxic nature of actinomycin, however, later led to its investigation and eventual use as an anticancer drug, where the benefits of killing rapidly dividing cancer cells could outweigh the risks of its toxicity.[2][3]

Conclusion

The early microbiological studies of actinomycin D, spearheaded by Selman Waksman and H. Boyd Woodruff, represent a landmark in the history of antibiotics. While its clinical application as an antibacterial agent was hampered by its toxicity, the discovery and characterization of actinomycin D opened new avenues in drug discovery from microbial sources. Furthermore, its unique mechanism of action as a potent inhibitor of transcription established it as an indispensable tool in molecular and cellular biology, a role it continues to play to this day. The foundational research conducted in the 1940s not only provided a powerful new molecule but also laid the groundwork for decades of research into gene expression and cancer chemotherapy.

References

- 1. Discovery of actinomycin L, a new member of the actinomycin family of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dactinomycin - Wikipedia [en.wikipedia.org]

- 3. Bacteriostatic and Bactericidal Substances Produced by a Soil Actinomyces.∗ | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. [PDF] From Actinomycin onwards: Actinomycete success stories | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Actinomycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction: Actinomycin (B1170597) D, a potent antitumor antibiotic isolated from Streptomyces species, has been a cornerstone of cancer chemotherapy and a vital tool in molecular biology research for decades.[1][2] Its primary mechanism of action involves the intercalation into duplex DNA, leading to the inhibition of transcription.[1][3] This guide provides a comprehensive overview of the core biochemical and biophysical properties of actinomycin D, with a focus on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used for its study.

Biochemical Properties

Actinomycin D's biological activity is intrinsically linked to its chemical structure, which consists of a planar phenoxazone ring system linked to two cyclic pentapeptide lactone rings.[4][5] This unique architecture allows it to bind to DNA with high affinity and specificity, thereby disrupting essential cellular processes.

Mechanism of Action: Transcription Inhibition

The primary mode of action of actinomycin D is the inhibition of RNA synthesis by blocking the elongation of the RNA chain by RNA polymerase.[1][6] This is achieved through its intercalation into the DNA double helix, which creates a physical impediment to the progression of the RNA polymerase enzyme.[7] While it can inhibit all three eukaryotic RNA polymerases, RNA polymerase I, responsible for ribosomal RNA synthesis, is the most sensitive.[7][8] At low concentrations, actinomycin D preferentially inhibits rRNA synthesis, while higher concentrations are required to inhibit mRNA and tRNA synthesis.[7]

DNA Binding and Specificity

Actinomycin D exhibits a strong preference for intercalating at 5'-GpC-3' sequences in double-stranded DNA.[9][10] The phenoxazone ring inserts between the guanine (B1146940) and cytosine bases, while the two cyclic pentapeptides reside in the minor groove, forming specific hydrogen bonds with the guanine residues.[4][11][12] However, studies have shown that actinomycin D can also bind to other sequences, including GpG and GpT steps, albeit with lower affinity.[9][13] The binding of actinomycin D to DNA induces significant conformational changes, including unwinding of the DNA helix and a noticeable kink.[11][14]

Biophysical Properties

The interaction of actinomycin D with DNA is governed by a complex interplay of thermodynamic and kinetic factors, which can be quantified using various biophysical techniques.

Quantitative Data on Actinomycin D-DNA Interactions

The following tables summarize key quantitative data related to the binding of actinomycin D to DNA, its spectroscopic properties, and the thermodynamics and kinetics of the interaction.

Table 1: DNA Binding Affinity of Actinomycin D

| DNA Sequence | Method | Binding Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Reference |

| Calf Thymus DNA | Stopped-flow | 4 x 103 (initial binding) | - | [15] |

| 139-bp fragment (TGCT site) | DNA Footprinting | 6.4 x 106 | - | [13] |

| T/T mismatch dodecamer | Spectroscopic Titration | 4.4 x 106 | - | [16] |

| Perfect match duplexes | Fluorescence Polarization | - | 6-10 times higher than T:T mismatch | [12] |

Table 2: Thermodynamic Parameters of Actinomycin D-DNA Interaction

| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| 5'-TGGT-3' | ITC | - | - | - | [9] |

| 5'-TGGGT-3' | ITC | - | - | - | [9] |

| -TGCA- | ITC | -5.9 | - | - | [9] |

| Natural DNA | Osmotic Stress | -8.02 (local) | - | - | [17] |

Table 3: Kinetic Parameters of Actinomycin D-DNA Binding

| DNA | Method | Association Rate Constant (ka, M-1s-1) | Dissociation Rate Constant (kd, s-1) | Reference |

| Natural DNAs | Stopped-flow | 6 x 104 | - | [18] |

| poly(dA-dT) | Stopped-flow | ~3 times faster than natural DNAs | - | [18] |

| GG2 hairpin DNA | SPR | - | - | [19] |

Table 4: Spectroscopic Properties of Actinomycin D

| Property | Condition | Wavelength (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Reference |

| UV-Vis Absorption | - | 440 | 24,500 | - | [12] |

| UV-Vis Absorption | - | 224 | 35,280 | - | [19] |

| Fluorescence Excitation (7-AAD) | - | 549 | - | - | [20] |

| Fluorescence Emission (7-AAD) | - | 648 | - | - | [20] |

| Fluorescence Quantum Yield | - | - | - | 0.65 x 10-4 | [2] |

Signaling Pathways and Cellular Fate

The potent biological activity of actinomycin D stems from its ability to induce a variety of cellular stress responses, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Actinomycin D is a well-established inducer of apoptosis in various cell types.[21] It can activate both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.[8][22] Key signaling pathways implicated in actinomycin D-induced apoptosis include:

-

p53 Pathway: Actinomycin D treatment leads to the stabilization and activation of the tumor suppressor protein p53.[1][23][24] This occurs, in part, through the inhibition of ribosomal biogenesis, which in turn reduces the MDM2-mediated degradation of p53.[1] Activated p53 then transactivates pro-apoptotic target genes such as PUMA and Bax.[1][22]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also activated in response to actinomycin D.[6][25] The JNK pathway, in particular, has been shown to be a critical mediator of actinomycin D-induced cell death.[25]

-

NF-κB Pathway: Actinomycin D can lead to the "superinduction" of the NF-κB transcription factor.[11] This is thought to be due to the inhibition of the synthesis of the NF-κB inhibitor, IκBα, leading to sustained NF-κB activation.[11] The role of NF-κB in actinomycin D-induced apoptosis can be context-dependent, sometimes promoting and other times inhibiting cell death.

Caption: Signaling pathways activated by Actinomycin D leading to apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to study the biochemical and biophysical properties of actinomycin D. Below are conceptual workflows for some of the key methodologies.

DNA Footprinting

DNA footprinting is used to identify the specific DNA sequences to which actinomycin D binds. The principle is that the bound drug protects the DNA from cleavage by an agent like DNase I.

Caption: Workflow for DNA footprinting to identify Actinomycin D binding sites.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding of a ligand (actinomycin D) to a macromolecule (DNA).

Caption: Workflow for Isothermal Titration Calorimetry of Actinomycin D-DNA interaction.

Stopped-Flow Kinetics

Stopped-flow spectroscopy is used to study the rapid kinetics of the binding of actinomycin D to DNA by measuring changes in absorbance or fluorescence on a millisecond timescale.

Caption: Workflow for stopped-flow kinetic analysis of Actinomycin D-DNA binding.

Conclusion